2-Bromo-7-methoxybenzo[d]thiazole

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Researchers developing focused kinase inhibitor libraries require reliable C7-methoxybenzothiazole intermediates with a reactive C2-halogen handle for rapid diversification. 2-Bromo-7-methoxybenzo[d]thiazole directly addresses this need. Key differentiation metrics: • Enables high-yielding, ligand-free Suzuki couplings for efficient C2-arylation. • The C7-methoxy substitution pattern is proven critical for achieving high potency against targets like C-Raf and ALK5. • Offers a strategic advantage over non-halogenated or differently-substituted isomers that yield unpredictable biological outcomes. Sourced to consistent purity specifications to ensure synthetic reproducibility.

Molecular Formula C8H6BrNOS
Molecular Weight 244.11 g/mol
Cat. No. B1514356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-methoxybenzo[d]thiazole
Molecular FormulaC8H6BrNOS
Molecular Weight244.11 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1SC(=N2)Br
InChIInChI=1S/C8H6BrNOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3
InChIKeyHHUCBWVENAVOOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-methoxybenzo[d]thiazole: Procurement and Research Profile


2-Bromo-7-methoxybenzo[d]thiazole (CAS: 3622-45-5) is a heterocyclic chemical compound belonging to the benzothiazole class. Its core structure is characterized by a benzene ring fused to a thiazole ring, which is substituted with a bromine atom at the 2-position and a methoxy group at the 7-position . This specific substitution pattern defines its utility as a versatile synthetic intermediate. The bromine atom at the C2 position provides a reliable reactive site for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of a wide variety of aryl, heteroaryl, and amine groups [1]. The methoxy group at the C7 position further influences the electronic properties of the benzothiazole core and can itself be a handle for subsequent chemical transformations, including demethylation [1]. Its primary role in scientific research is as a foundational building block for constructing more complex molecular architectures in medicinal chemistry, chemical biology, and materials science [2].

1 C2-bromine for Pd-catalyzed cross-coupling reactions
2 C7-methoxy influences electronic profile and derivatization
3 Building block for diverse molecular architectures

Why It Is Not Interchangeable with Other Benzothiazoles


While other halogenated benzothiazoles may appear structurally similar, direct substitution is not chemically or biologically equivalent. The specific C2-bromine substitution pattern is crucial for its established reactivity in palladium-catalyzed cross-coupling reactions, which is not a universal property of all benzothiazole derivatives [1]. Furthermore, the precise location of the methoxy group at the C7 position is a key determinant of the electronic distribution and the resultant biological activity of its downstream products. Comparative studies on benzothiazole isomers have demonstrated that the position of substituents is a primary driver of biological activity and target selectivity. For instance, in the development of kinase inhibitors, the C7-substitution pattern is critical for achieving the desired potency and selectivity profile [2]. Therefore, using an isomer or a differently halogenated analog will likely result in a divergent synthetic pathway or a final product with unpredictable and potentially inferior biological or material performance. The quantitative evidence below underscores these critical points of differentiation.

C2 halogen Bromine at C2 enables reliable cross-coupling; other halogens or positions may reduce reactivity or require alternative activation.
C7 regioisomer C7-methoxy regiospecificity can shift biological assay response; moving the substituent may alter target engagement profiles.

Quantitative Evidence of Differentiated Utility


Cross-Coupling Reactivity at the C2 Position

The C2-bromine atom in 2-bromo-7-methoxybenzo[d]thiazole is a well-validated handle for Suzuki-Miyaura cross-coupling reactions. This allows for the efficient installation of diverse aryl and heteroaryl groups. This contrasts with non-brominated analogs, like 7-methoxybenzothiazole, which lack this key reactive center and therefore have a significantly more limited scope for direct C2-functionalization without additional, often lower-yielding, activation steps [1]. Furthermore, the specific placement of the bromine at C2 (vs. C4, C5, C6, or C7) is critical; bromine at other positions can be less reactive toward standard Pd(0) catalysts due to differences in the adjacent heteroatom's electronic influence [2].

Synthetic Versatility
Class-level
Pd-catalyzed cross-coupling possible vs. no direct coupling for non-brominated analog
Supports diverse 2-arylbenzothiazole library synthesis
Yields depend on coupling partner and conditions
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Critical Role of C7-Methoxy for Kinase Inhibition

The specific location of the methoxy group on the benzothiazole core is a critical determinant of biological activity. Research into pan-RAF kinase inhibitors demonstrates that the C7 position is a 'privileged' site for substitution that profoundly impacts inhibitor potency. In a head-to-head SAR study, moving the methoxy group from the C7 position resulted in a substantial loss of inhibitory activity [1]. For instance, compound 9a (C7-OMe) displayed an IC50 of 6.5 nM against C-Raf, whereas its regioisomer 9c (C5-OMe) showed a 28-fold decrease in potency (IC50 = 180 nM) [2]. This demonstrates that the 7-methoxy substitution pattern is not arbitrary but is structurally optimized for binding within the kinase active site.

Kinase SAR
Head-to-head
C7-OMe: 6.5 nM vs C5-OMe: 180 nM · 28-fold difference
Supports C7 substitution in kinase SAR context
Data from recombinant C-Raf assay
Kinase Inhibition Structure-Activity Relationship (SAR) Drug Discovery

Enhanced Yields in Challenging Suzuki Couplings

The benzothiazole core, particularly when brominated at the 2-position, can facilitate high-yielding Suzuki couplings, even under ligand-free conditions that are often unsuccessful for other heterocyclic systems. Studies show that conventional Suzuki conditions fail to deliver good yields with hindered 2'-bromo-2-arylbenzothiazoles. However, a novel ligand-free methodology leveraging the coordination of the benzothiazole nitrogen was developed, achieving yields up to 99% [1]. This highlights a unique advantage: the target compound's core structure can participate in the catalytic cycle to promote difficult bond formations that simpler aryl bromides cannot. In contrast, coupling reactions with non-heterocyclic or differently heterocyclic bromoarenes often require expensive, air-sensitive ligands and more forcing conditions to achieve comparable yields [1].

Coupling Yield
Class-level
Up to 99% yield · ligand-free conditions
Supports efficient synthetic route development
Specific to benzothiazole N-coordination pathway
Synthetic Methodology Palladium Catalysis Process Chemistry

The 7-Methoxybenzothiazole Scaffold is Validated for Specific Biological Targets

Derivatives of 7-methoxybenzothiazole have demonstrated selective and potent activity in specific biological contexts, confirming the value of this exact substitution pattern. For instance, the photosensitizer 2-(4-aminophenyl)-7-methoxybenzothiazole (6d) selectively decreased the viability and proliferation of keloid fibroblasts but not normal fibroblasts at low micromolar concentrations (2.0-5.0 µmol/L) when combined with UVA irradiation [1]. In another example, a 7-methoxybenzothiazole derivative (TASP0382088) was identified as a potent ALK5 inhibitor with an enzyme IC50 of 4.8 nM and a cellular IC50 of 17 nM [2]. These studies demonstrate that the 7-methoxybenzothiazole core, when appropriately functionalized at the C2 position, can yield highly potent and selective biological tools and drug leads.

Biological Validation
Class-level
Selective keloid fibroblast inhibition; ALK5 IC50 4.8 nM
Reported activity in fibroblast and kinase assays
Activity is derivative-dependent
Photodynamic Therapy Kinase Inhibition Drug Discovery

Optimal Research and Industrial Applications


Kinase Inhibitor Library Synthesis

This compound is the ideal starting material for generating focused libraries of 2-substituted-7-methoxybenzothiazoles for screening against kinase targets. As demonstrated by SAR studies, the 7-methoxy substitution pattern is critical for achieving high potency against kinases such as C-Raf and ALK5 [1]. The 2-bromo group provides a convenient and reliable synthetic handle to explore chemical diversity at the C2 position using robust cross-coupling methodologies, enabling rapid lead optimization [2].

Photodynamic Therapy Agent Development

For researchers developing new photosensitizers, 2-Bromo-7-methoxybenzo[d]thiazole is a strategic precursor. The 7-methoxybenzothiazole core has been shown to be a key component of a selective photosensitizer (6d-UVA) that targets pathological fibroblasts [3]. The C2-bromine can be used to conjugate the core to various targeting moieties, fluorophores, or cell-penetrating groups to create next-generation PDT agents with improved tumor or tissue specificity.

Late-Stage Functionalization and Material Science

The proven ability of this scaffold to undergo high-yielding, ligand-free Suzuki couplings makes it an attractive intermediate for process chemistry, where reducing cost and complexity is paramount [4]. Beyond pharmaceuticals, the compound serves as a monomeric building block for synthesizing benzothiazole-based polymers or metal-organic frameworks (MOFs). The C2-bromo handle allows for the creation of rigid, conjugated linkers, while the 7-methoxy group can influence polymer packing and electronic properties, offering control over the final material's characteristics.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C2-bromo cross-coupling handle
Cross-coupling scope and kinase panel screening
Photosensitizer research
7-methoxybenzothiazole core for photoactivity
Fibroblast selectivity and phototoxicity assays
Materials and late-stage functionalization
Ligand-free coupling efficiency
Polymer/MOF synthesis and yield optimization
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